molecular formula C6H5F3N2 B063701 2-Methyl-5-(trifluoromethyl)pyrimidine CAS No. 176214-10-1

2-Methyl-5-(trifluoromethyl)pyrimidine

Cat. No. B063701
CAS RN: 176214-10-1
M. Wt: 162.11 g/mol
InChI Key: CCZUZCTXCDEUNY-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H5F3N2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidine and its derivatives has been reported in several studies. For instance, one study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the design and synthesis of a series of pyrimidinamine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with a methyl group attached to the 2-position and a trifluoromethyl group attached to the 5-position .

Scientific Research Applications

  • NF-kappaB and AP-1 Gene Expression Inhibition : A study investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on improving its oral bioavailability and examining cell-based activity and gastrointestinal permeability. It found that specific substitutions on the pyrimidine ring, including trifluoromethyl groups, were critical for activity (Palanki et al., 2000).

  • Biochemical Effects in Bacteria and Phages : Research on 5-trifluoromethyluracil and 5-trifluoromethyl-2′-deoxyuridine analyzed their effects on Escherichia coli and bacteriophage T4B. The study found that these compounds had significant impacts on bacterial growth and phage viability (Heidelberger, 1963).

  • Malaria Treatment and Prevention : A study on trifluoromethyl-substituted pyridine and pyrimidine analogues found JPC-3210 to be effective for malaria treatment and prevention, showing superior in vitro antimalarial activity and lower cytotoxicity (Chavchich et al., 2016).

  • Anti-inflammatory and Antimicrobial Agents : A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated promising anti-inflammatory and antimicrobial activities, highlighting the potential of trifluoromethylated pyrimidines in this area (Aggarwal et al., 2014).

  • Optical Properties in OLEDs : The synthesis and characterization of Ir(III) phosphors using fluorine-free pyridyl pyrimidine cyclometalates showed applications in organic light-emitting diodes (OLEDs), with compounds demonstrating high quantum yields and efficient light emission (Chang et al., 2013).

Future Directions

The future directions for the research and development of 2-Methyl-5-(trifluoromethyl)pyrimidine and its derivatives could involve further exploration of their biological activities. One study reported the antifungal, insecticidal, and anticancer activities of trifluoromethyl pyrimidine derivatives bearing an amide moiety . This suggests potential applications in the development of new pesticides and pharmaceuticals .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-10-2-5(3-11-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZUZCTXCDEUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447982
Record name 2-Methyl-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176214-10-1
Record name 2-Methyl-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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